3,5-Dichlorobenzene-1,2-diamine
Overview
Description
Synthesis Analysis
The synthesis of diamine compounds is of significant interest due to their presence in various complex molecules. Paper describes a method for the stereoselective construction of 1,3-diamines through benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles. This method achieves high yields and excellent diastereoselectivity, suggesting that similar strategies could potentially be applied to synthesize 3,5-Dichlorobenzene-1,2-diamine with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a related compound, 7,8-Dichloro-2,3-diphenylquinoxaline, is discussed in paper . The synthesis of this compound from 4,5-dichlorobenzene-1,2-diamine indicates that dichlorobenzene-diamine derivatives can be used as precursors for more complex structures. The crystal structure analysis reveals a significant dihedral angle between phenyl rings, which could be relevant when considering the steric effects in the synthesis and reactivity of 3,5-Dichlorobenzene-1,2-diamine.
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of 3,5-Dichlorobenzene-1,2-diamine, they do provide examples of reactions involving benzene-1,2-diamine derivatives. For instance, paper describes the synthesis of a compound by reacting 1,2-diaminobenzene with an acrylic acid derivative. This suggests that 3,5-Dichlorobenzene-1,2-diamine could potentially undergo similar reactions with unsaturated acids to form new compounds, possibly with applications in material science or pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichlorobenzene-1,2-diamine can be inferred from the related compounds discussed in the papers. For example, the crystal structure of a benzene-1,2-diamine derivative in paper shows intermolecular hydrogen bonding, which could also be expected in 3,5-Dichlorobenzene-1,2-diamine and would influence its solubility and crystallization behavior. The presence of chlorine substituents in the compound would likely affect its reactivity and could make it a suitable candidate for further functionalization.
Scientific Research Applications
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Scientific Field: Therapeutics and Medicine
- Application Summary : Benzimidazole derivatives have a wide range of biological activities, including antihistamine, analgesics, antifungal, antiviral, antitumor, antiparasitic effects, and uses in endocrinology, cardiovascular disease, and neurology .
- Methods of Application : The synthesis of benzimidazole derivatives generally involves the condensation reactions of o-phenylenediamine with formic acid .
- Results or Outcomes : The literature reviews indicate that the substituted benzimidazole derivatives showed more potent biological activity .
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Scientific Field: Material Science and Chemistry
- Application Summary : A charge transfer complex (CTC) was synthesized between electron donor O-phenylenediamine (OPD) and electron acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) .
- Methods of Application : The stoichiometry of the prepared CTC was determined by using Job’s, photometric, and conductometric titration methods .
- Results or Outcomes : The thermodynamic parameter ΔG° result indicated that the charge transfer reaction was spontaneous .
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Scientific Field: Electrocatalysis
- Application Summary : A scalable electrocatalytic 1,2-diamination reaction can be used to convert stable, easily available aryl alkenes and sulfamides to 1,2-diamines .
- Methods of Application : The reaction involves the use of an organic redox catalyst and electricity, which obviates the use of any transition metal catalyst and oxidizing reagent .
- Results or Outcomes : The reaction has broad compatibility with a variety of electronically and sterically diverse substrates .
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Scientific Field: Heterogeneous Synthesis
- Application Summary : The heterogeneous synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) by condensation of o-chloroaniline and formaldehyde over acidic zeolites was investigated .
- Methods of Application : The catalytic activities of HY (Si/Al = 7), Hβ (Si/Al = 40 and 100), HZSM-5 (Si/Al = 150 and 300) were pre-screened .
- Results or Outcomes : The study provides insights into the mechanism of the reaction .
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Scientific Field: Polymer Chemistry
- Application Summary : Dichloro-phenylenediamine compounds can be used in the synthesis of certain types of polymers .
- Methods of Application : In one example, the heterogeneous synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) by condensation of o-chloroaniline and formaldehyde over acidic zeolites was investigated .
- Results or Outcomes : The study provides insights into the mechanism of the reaction .
Safety And Hazards
properties
IUPAC Name |
3,5-dichlorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPGZWRHHRUXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401476 | |
Record name | 3,5-dichlorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorobenzene-1,2-diamine | |
CAS RN |
5233-04-5 | |
Record name | 3,5-dichlorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5233-04-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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